6-Amino-1,3-dimethyl-5-[2-(pyridin-2-yl)quinoline-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
6-Amino-1,3-dimethyl-5-[2-(pyridin-2-yl)quinoline-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
TM6008 is a prolyl hydroxylase inhibitor that protects against cell death after hypoxia.
Brand Name:
Vulcanchem
CAS No.:
945008-17-3
VCID:
VC0545471
InChI:
InChI=1S/C21H17N5O3/c1-25-19(22)17(20(28)26(2)21(25)29)18(27)13-11-16(15-9-5-6-10-23-15)24-14-8-4-3-7-12(13)14/h3-11H,22H2,1-2H3
SMILES:
CN1C(=C(C(=O)N(C1=O)C)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4)N
Molecular Formula:
C21H17N5O3
Molecular Weight:
387.4 g/mol
6-Amino-1,3-dimethyl-5-[2-(pyridin-2-yl)quinoline-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS No.: 945008-17-3
Inhibitors
VCID: VC0545471
Molecular Formula: C21H17N5O3
Molecular Weight: 387.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 945008-17-3 |
---|---|
Product Name | 6-Amino-1,3-dimethyl-5-[2-(pyridin-2-yl)quinoline-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione |
Molecular Formula | C21H17N5O3 |
Molecular Weight | 387.4 g/mol |
IUPAC Name | 6-amino-1,3-dimethyl-5-(2-pyridin-2-ylquinoline-4-carbonyl)pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C21H17N5O3/c1-25-19(22)17(20(28)26(2)21(25)29)18(27)13-11-16(15-9-5-6-10-23-15)24-14-8-4-3-7-12(13)14/h3-11H,22H2,1-2H3 |
Standard InChIKey | CAOVHNYSCPDDJN-UHFFFAOYSA-N |
SMILES | CN1C(=C(C(=O)N(C1=O)C)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4)N |
Canonical SMILES | CN1C(=C(C(=O)N(C1=O)C)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4)N |
Appearance | Solid powder |
Description | TM6008 is a prolyl hydroxylase inhibitor that protects against cell death after hypoxia. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | TM6008; TM-6008; TM 6008; |
Reference | 1: Tada Y, Ogawa M, Watanabe R, Zempo H, Takamura C, Suzuki J, Dan T, Miyata T, Isobe M, Komuro I. Neovascularization induced by hypoxia inducible transcription factor is associated with the improvement of cardiac dysfunction in experimental autoimmune myocarditis. Expert Opin Investig Drugs. 2014 Feb;23(2):149-62. doi: 10.1517/13543784.2014.855196. Epub 2013 Nov 11. PubMed PMID: 24205804. 2: Kontani S, Nagata E, Uesugi T, Moriya Y, Fujii N, Miyata T, Takizawa S. A novel prolyl hydroxylase inhibitor protects against cell death after hypoxia. Neurochem Res. 2013 Dec;38(12):2588-94. doi: 10.1007/s11064-013-1175-0. Epub 2013 Oct 17. PubMed PMID: 24132642; PubMed Central PMCID: PMC3898357. 3: Takizawa S, Nagata E, Luo HR. [Novel neuroprotective agents: a HIF activator and an Akt activator]. Rinsho Shinkeigaku. 2012;52(11):911-2. Japanese. PubMed PMID: 23196464. 4: Takeda K, Ichiki T, Narabayashi E, Inanaga K, Miyazaki R, Hashimoto T, Matsuura H, Ikeda J, Miyata T, Sunagawa K. Inhibition of prolyl hydroxylase domain-containing protein suppressed lipopolysaccharide-induced TNF-alpha expression. Arterioscler Thromb Vasc Biol. 2009 Dec;29(12):2132-7. doi: 10.1161/ATVBAHA.109.196071. Epub 2009 Sep 17. PubMed PMID: 19762779. 5: Nangaku M, Izuhara Y, Takizawa S, Yamashita T, Fujii-Kuriyama Y, Ohneda O, Yamamoto M, van Ypersele de Strihou C, Hirayama N, Miyata T. A novel class of prolyl hydroxylase inhibitors induces angiogenesis and exerts organ protection against ischemia. Arterioscler Thromb Vasc Biol. 2007 Dec;27(12):2548-54. Epub 2007 Oct 11. PubMed PMID: 17932321. |
PubChem Compound | 2374294 |
Last Modified | Nov 12 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume